molecular formula C8H4N2O3 B14150448 5-Hydroxyphthalazine-1,4-dione CAS No. 7607-80-9

5-Hydroxyphthalazine-1,4-dione

Katalognummer: B14150448
CAS-Nummer: 7607-80-9
Molekulargewicht: 176.13 g/mol
InChI-Schlüssel: HVCMEHKGXSJATL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxyphthalazine-1,4-dione is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with hydroxyl and keto functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphthalazine-1,4-dione typically involves the conversion of 3-Hydroxyphthalimide. This conversion is achieved by refluxing 3-Hydroxyphthalimide with aqueous hydrazine . The reaction conditions include:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and concentration is crucial for industrial scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxyphthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to yield hydroxyl derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of phthalazine-1,4-dione derivatives.

    Reduction: Formation of 5-Hydroxyphthalazine derivatives.

    Substitution: Formation of various substituted phthalazine derivatives.

Wirkmechanismus

The mechanism of action of 5-Hydroxyphthalazine-1,4-dione involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Hydroxyphthalazine-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

7607-80-9

Molekularformel

C8H4N2O3

Molekulargewicht

176.13 g/mol

IUPAC-Name

5-hydroxyphthalazine-1,4-dione

InChI

InChI=1S/C8H4N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H

InChI-Schlüssel

HVCMEHKGXSJATL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=O)N=NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.